molecular formula C13H21BClNO3 B14846014 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole

2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole

Cat. No.: B14846014
M. Wt: 285.58 g/mol
InChI Key: COPMZLIQHMKNMT-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole: is a complex organic compound that features a pyrrole ring substituted with a chloro group, a methoxyethyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Chloro Group: Chlorination of the pyrrole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the pyrrole nitrogen with 2-methoxyethyl chloride in the presence of a base like sodium hydride.

    Incorporation of the Dioxaborolane Moiety: The final step involves the borylation of the pyrrole ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the chloro group can yield the corresponding hydrogenated pyrrole derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrogenated pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole serves as a versatile building block for the construction of more complex molecules. Its boron-containing moiety makes it useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development. Its potential bioactivity could be explored in the context of anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In material science, this compound could be used in the development of novel polymers or as a precursor for the synthesis of boron-containing materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole exerts its effects would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boron moiety participates in the transmetalation step, facilitating the formation of a new carbon-carbon bond. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(2-methoxyethyl)-pyrrole: Lacks the dioxaborolane moiety, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole:

    2-Chloro-1-(2-methoxyethyl)-5-bromopyrrole: Similar structure but with a bromine atom instead of the dioxaborolane moiety, affecting its reactivity and coupling efficiency.

Uniqueness

The presence of both the chloro group and the dioxaborolane moiety in 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole makes it uniquely suited for a variety of synthetic applications, particularly in the formation of complex molecules through cross-coupling reactions. Its structural features also provide opportunities for exploring its potential bioactivity and material properties.

Properties

Molecular Formula

C13H21BClNO3

Molecular Weight

285.58 g/mol

IUPAC Name

2-chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole

InChI

InChI=1S/C13H21BClNO3/c1-12(2)13(3,4)19-14(18-12)10-6-7-11(15)16(10)8-9-17-5/h6-7H,8-9H2,1-5H3

InChI Key

COPMZLIQHMKNMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2CCOC)Cl

Origin of Product

United States

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